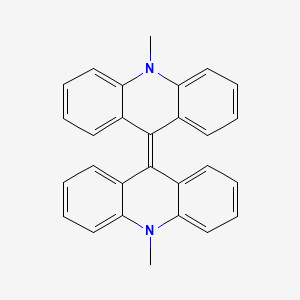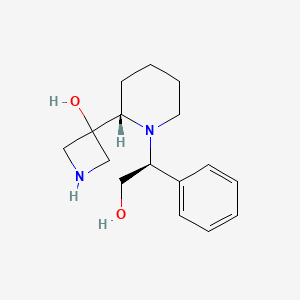
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an azetidine ring, and a hydroxy-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxy-Phenylethyl Group: This step involves the addition of the hydroxy-phenylethyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce double bonds if present.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylethyl group may play a key role in binding to these targets, while the piperidine and azetidine rings provide structural stability and influence the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-one: Similar structure but with a ketone group instead of a hydroxy group.
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-amine: Similar structure but with an amine group instead of a hydroxy group.
Uniqueness
The unique combination of the hydroxy-phenylethyl group with the piperidine and azetidine rings gives 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1597407-57-2 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C16H24N2O2/c19-10-14(13-6-2-1-3-7-13)18-9-5-4-8-15(18)16(20)11-17-12-16/h1-3,6-7,14-15,17,19-20H,4-5,8-12H2/t14-,15+/m1/s1 |
InChI Key |
ILSCRNPCQIFVHY-CABCVRRESA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C2(CNC2)O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C(C1)C2(CNC2)O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


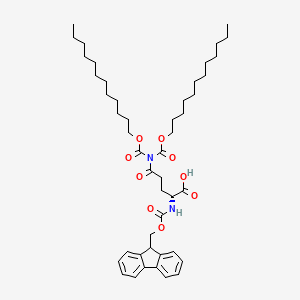
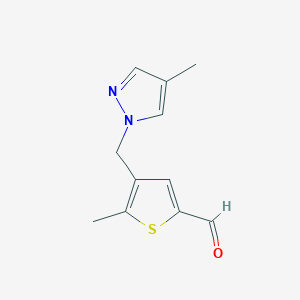
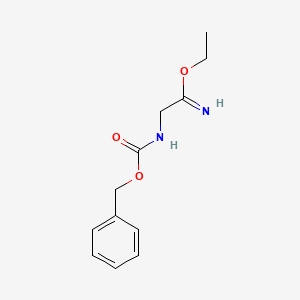
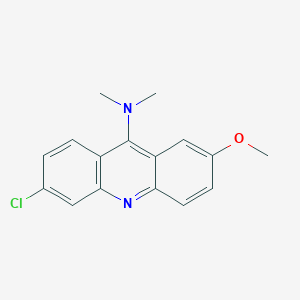
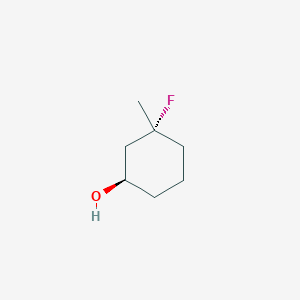
![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
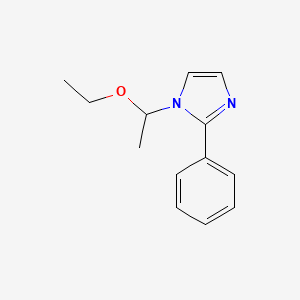
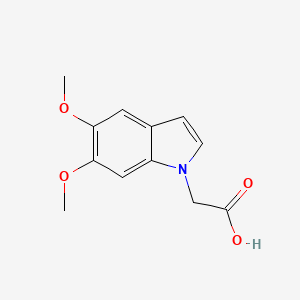
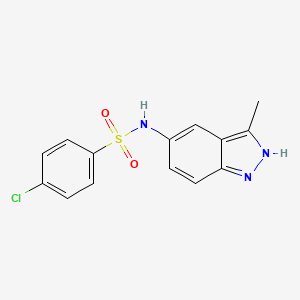
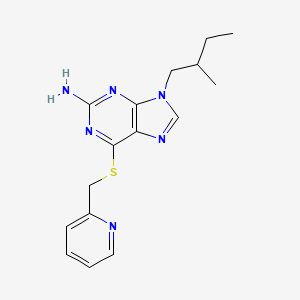

![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)
